molecular formula C18H18BrNO3 B11274224 N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B11274224
M. Wt: 376.2 g/mol
InChI Key: RXRMGYSXDMNYFA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is an organic compound that features a bromophenyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be accomplished by reacting the bromophenyl compound with an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium catalyst in a Suzuki or Heck coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzofuran moiety.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can serve as a building block for more complex molecules. Its bromophenyl group allows for further functionalization through cross-coupling reactions.

Biology

This compound may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties. The presence of the benzofuran moiety is particularly interesting due to its known bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The structure-activity relationship (SAR) studies could help in designing new drugs with improved efficacy and reduced side effects.

Industry

In material science, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the benzofuran and bromophenyl groups.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety could intercalate with DNA or interact with proteins, while the bromophenyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: Similar structure but with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can significantly influence its reactivity and interactions compared to its analogs. Bromine’s larger atomic size and higher electronegativity can affect the compound’s electronic properties and steric interactions, potentially leading to unique biological or chemical activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide

InChI

InChI=1S/C18H18BrNO3/c1-18(2)10-12-4-3-5-15(17(12)23-18)22-11-16(21)20-14-8-6-13(19)7-9-14/h3-9H,10-11H2,1-2H3,(H,20,21)

InChI Key

RXRMGYSXDMNYFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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